3-Chloro-2-(1H-pyrazol-4-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(1H-pyrazol-4-YL)aniline is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an aniline moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both the chloro and pyrazole groups imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring . The chloro group can be introduced via electrophilic substitution reactions, while the aniline moiety can be added through nucleophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-(1H-pyrazol-4-YL)aniline may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. For example, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, can be employed to efficiently introduce the chloro group .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(1H-pyrazol-4-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) can be used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, nitroanilines, and azo compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Chloro-2-(1H-pyrazol-4-YL)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-(1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(1H-pyrazol-3-yl)phenol: Similar in structure but with a hydroxyl group instead of an aniline moiety.
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a methoxyphenyl and phenyl group instead of a chloro and aniline group.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused to the pyrazole ring, offering different biological activities.
Uniqueness
3-Chloro-2-(1H-pyrazol-4-YL)aniline is unique due to the presence of both the chloro and aniline groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
3-chloro-2-(1H-pyrazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-1-3-8(11)9(7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTALEAFIXDWJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.